molecular formula C11H16Cl2N2O2S B2973459 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride CAS No. 152627-25-3

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2973459
CAS No.: 152627-25-3
M. Wt: 311.22
InChI Key: YCQUGKJCWLJWFW-UHFFFAOYSA-N
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Description

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and agrochemical research, primarily due to its core structure which combines a benzene sulfonamide group with a piperidine moiety. This specific molecular architecture is recognized as a valuable scaffold in the development of bioactive molecules. Recent scientific investigations into sulfonamide derivatives containing a piperidine fragment have revealed promising research applications. Notably, structurally similar compounds have demonstrated potential in targeting protein aggregation processes associated with neurodegenerative diseases , showing anti-fibrillization activity against key proteins like hyperphosphorylated tau . Furthermore, this class of compounds has shown exceptional in vitro antibacterial efficacy against economically damaging plant pathogens, such as Xanthomonas oryzae pv. oryzae (Xoo) . The proposed mechanism of action for these antibacterial effects is believed to be dual-targeting, involving the inhibition of the essential enzyme dihydropteroate synthase (DHPS) coupled with the disruption of bacterial cell membrane integrity . This combination makes the piperidine-sulfonamide structure a compelling subject for further investigation and optimization in multiple research fields. This product is intended for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUGKJCWLJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride":

Identity and Properties:

  • Name: 4-chloro-N-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}methyl)benzenesulfonamide .
  • Molecular Formula: C18H20Cl2N2O4S2 .
  • Molecular Weight: 463.4 g/mol .
  • IUPAC Name: 4-chloro-N-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methyl]benzenesulfonamide .
  • InChI: InChI=1S/C18H20Cl2N2O4S2/c19-15-1-5-17(6-2-15)27(23,24)21-13-14-9-11-22(12-10-14)28(25,26)18-7-3-16(20)4-8-18/h1-8,14,21H,9-13H2 .
  • InChIKey: GARIPDUAIVLMBB-UHFFFAOYSA-N .
  • SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl .

Related Compounds:

  • AstaTech sells this compound with 95% purity .
  • Another related compound is 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide .

Potential Applications:

While the search results do not explicitly detail the applications of "this compound," they do point to potential areas of interest based on related compounds and broader research:

  • Antibacterial Materials: Research is being done on antibacterial polymeric systems with responsive antibacterial activity and anti-biofilm formation, potentially using materials with tailored bactericidal properties for the medical industry .
  • Arsenic Exposure Amelioration: Studies are exploring reagents that can ameliorate the effects of arsenic exposure, which could be relevant in developing prevention strategies for health issues associated with arsenic .

Mechanism of Action

The mechanism of action of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Biological Relevance
Target Compound C₁₁H₁₅Cl₂N₂O₂S 314.77 4-Cl, piperidine sulfonamide N/A Protease inhibition
4-Nitro-N-(piperidin-4-yl)benzene-sulfonamide HCl C₁₁H₁₅ClN₃O₄S 285.32 4-NO₂ N/A Antibacterial activity
4-Bromo-N-(piperidin-4-yl)benzene-sulfonamide HCl C₁₁H₁₅BrClN₂O₂S 319.22 4-Br N/A Kinase inhibition
4-Chloro-N-[(4-ethyltriazol-3-yl)methyl]benzene-sulfonamide C₁₁H₁₃ClN₄O₂S₂ 338.42 Triazole, ethyl group N/A Anticancer activity
2-Methoxy-N-(piperidin-4-yl)benzamide HCl C₁₃H₁₈ClN₂O₂ 278.75 2-OCH₃, benzamide N/A Analgesic potential

Notes:

  • Chlorine vs. Bromine/Nitro Groups : Chlorine enhances lipophilicity and metabolic stability compared to bromine or nitro groups, which may improve blood-brain barrier penetration .
  • Sulfonamide vs. Benzamide : Sulfonamides exhibit stronger hydrogen-bonding capacity, influencing target binding affinity .

Pharmacological Activity

  • Target Compound : Demonstrates inhibitory activity against carbonic anhydrases and serine proteases due to the sulfonamide group’s interaction with zinc ions .
  • Triazole Derivatives (e.g., CAS 338421-80-0) : Show enhanced anticancer activity, likely due to the triazole ring’s ability to chelate metal ions or interact with hydrophobic enzyme pockets .
  • Benzimidazole Derivatives (e.g., CAS 338423-61-3) : Exhibit antiviral properties, attributed to the planar benzimidazole moiety intercalating with viral DNA .

Biological Activity

4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride, also known by its CAS number 152627-26-4, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a piperidine ring and a sulfonamide group, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and enzyme inhibition contexts.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂S
  • Molecular Weight : 274.77 g/mol
  • CAS Number : 152627-26-4

Antibacterial Activity

Research indicates that compounds similar to 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be attributed to its ability to inhibit bacterial growth by targeting specific metabolic pathways.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections.

  • Acetylcholinesterase Inhibition : Compounds in this class have shown promising AChE inhibitory activity, which is crucial for potential applications in neurodegenerative diseases.
  • Urease Inhibition : The compound demonstrated strong urease inhibitory activity, with significant implications for treating urease-related infections .
EnzymeInhibition (IC50 µM)
AcetylcholinesteraseVaries (specific data needed)
UreaseStrong (exact values needed)

Case Studies and Research Findings

Recent studies have explored the biological activity of various sulfonamide derivatives, including the target compound. For example, a study reported that several derivatives exhibited potent antibacterial and enzyme inhibitory activities . The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the benzene ring significantly influenced biological efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins. These studies indicate favorable binding affinities with active sites of both AChE and bacterial enzymes, which supports the observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride?

The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-aminopiperidine derivatives under basic conditions (e.g., triethylamine or NaHCO₃). The reaction is performed in anhydrous solvents like dichloromethane or THF at 0–25°C for 4–12 hours. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving conformational details. Crystals are grown via slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF or DMSO). Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELX software (e.g., SHELXL-2018/3) can reveal bond lengths, angles, and torsion angles. For example, the piperidine ring typically adopts a chair conformation, with sulfonamide and chlorophenyl groups in equatorial positions. Hydrogen-bonding networks (e.g., N–H···O or C–H···Cl interactions) stabilize the crystal lattice .

Q. What analytical techniques validate the purity of this compound?

Purity is assessed using:

  • HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN gradient, retention time compared to standards).
  • ¹H/¹³C NMR (integration ratios and absence of extraneous peaks; δ ~7.8 ppm for aromatic protons, δ ~3.2 ppm for piperidine protons).
  • Mass spectrometry (ESI-MS: [M+H]⁺ at m/z 296.2).
  • Elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfonamide group in cross-coupling reactions?

The sulfonamide’s electron-withdrawing nature deactivates the chlorophenyl ring toward electrophilic substitution but facilitates SNAr reactions with strong nucleophiles (e.g., piperidine derivatives). Steric hindrance from the piperidine ring can slow reactions at the sulfonamide nitrogen. Computational studies (DFT at B3LYP/6-31G* level) predict activation barriers for proposed intermediates, guiding solvent selection (e.g., DMF for polar transition states) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variability : Re-test batches via HPLC and adjust synthesis protocols.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1% v/v).
  • Conformational flexibility : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding modes to targets like serotonin receptors .

Q. How does the piperidine ring’s conformation affect the compound’s pharmacological profile?

Chair-to-boat transitions in the piperidine ring alter the spatial orientation of the sulfonamide group, impacting receptor binding. For example, a chair conformation optimizes hydrogen bonding with kinase active sites (e.g., EGFR), while a twisted boat may reduce affinity. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) and NOESY experiments can map conformational dynamics .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Racemization at the piperidine nitrogen can occur under acidic conditions. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., (R)-BINOL) during sulfonylation.
  • Low-temperature crystallization (<5°C) to isolate the desired enantiomer.
  • Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, hexane/IPA 85:15) .

Methodological Tables

Table 1. Key Crystallographic Data (Hypothetical Example)

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.23, 14.57, 8.92
β (°)105.3
R-factor0.042
Hydrogen bondsN1–H1···O2 (2.89 Å, 158°)

Table 2. Optimized Reaction Conditions for Scale-up

ParameterSmall Scale (5 g)Large Scale (500 g)
SolventCH₂Cl₂THF
Temperature0°C25°C
Reaction Time12 h8 h
Yield78%82%

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